Product packaging for Methyl diphenylphosphite(Cat. No.:CAS No. 3577-87-5)

Methyl diphenylphosphite

Cat. No.: B048435
CAS No.: 3577-87-5
M. Wt: 248.21 g/mol
InChI Key: NYCZNDFWFCCTPA-UHFFFAOYSA-N
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Description

Methyl diphenylphosphite is a versatile organophosphorus compound extensively employed as a key synthetic intermediate and phosphitylating agent in research and development. Its primary utility lies in the synthesis of nucleoside phosphoramidites, which are critical building blocks for automated oligonucleotide (DNA/RNA) synthesis. The compound acts by transferring the diphenylphosphite moiety to hydroxyl groups, a crucial step in constructing the phosphite triester backbone of oligonucleotides. Beyond nucleic acid chemistry, this compound serves as a valuable precursor for the preparation of novel phosphorus-containing ligands, such as phosphonites and phosphites, which are used to modulate the properties of transition metal catalysts in asymmetric synthesis and cross-coupling reactions. Its mechanism involves nucleophilic attack on the phosphorus center, making it reactive towards a variety of electrophiles, including alcohols and amines, under appropriate conditions. This reagent offers advantages in certain syntheses due to its stability and handling compared to more reactive phosphorus chlorides. Researchers in medicinal chemistry, materials science, and catalysis utilize this compound to create complex molecular architectures, develop new catalytic systems, and advance the field of synthetic organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13O3P B048435 Methyl diphenylphosphite CAS No. 3577-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl diphenyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13O3P/c1-14-17(15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCZNDFWFCCTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334451
Record name methyl diphenyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3577-87-5
Record name methyl diphenyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Advanced Synthesis Techniques for Methyl Diphenylphosphite and Related Derivatives

Advanced synthetic techniques provide efficient and often novel pathways to organophosphorus compounds. These methods are crucial for creating derivatives with specific functionalities and stereochemical properties.

Multicomponent Reaction Strategies in Phosphite (B83602) Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the initial components. These strategies are valued for their atom economy and straightforward execution.

Adaptations of the Kabachnik–Fields Reaction

The Kabachnik–Fields reaction is a cornerstone of organophosphorus chemistry, traditionally involving the one-pot condensation of a carbonyl compound, an amine, and a dialkyl phosphite to yield α-aminophosphonates. slideshare.net The reaction mechanism can proceed through two primary pathways: one involving the initial formation of an imine followed by nucleophilic addition of the phosphite, and another where the phosphite first adds to the carbonyl group to form an α-hydroxyphosphonate, which is subsequently displaced by the amine. core.ac.uk

This reaction has been successfully adapted to use diphenyl phosphite, expanding its utility for creating α-aminophosphonates with aryl-substituted phosphorus centers. For instance, an enantioselective variant of the three-component Kabachnik–Fields reaction has been developed using a chiral scandium(III)-N,N'-dioxide complex as a catalyst. This method effectively combines aldehydes, 2-aminophenol, and diphenyl phosphite to produce α-amino phosphonates with high yields and enantioselectivities up to 87% ee under mild conditions. nih.gov Similarly, a heterogeneous and recyclable cerium-based catalyst, [Ce(L-Pro)]₂ (Oxa), has been shown to be effective for the synthesis of α-aminophosphonates from aromatic aldehydes, aromatic amines, and diphenyl phosphite. rsc.org

Table 1: Examples of Kabachnik-Fields Reactions Involving Diphenyl Phosphite

Carbonyl ComponentAmine ComponentPhosphite ComponentCatalystKey FeaturesReference
Various Aldehydes2-AminophenolDiphenyl phosphiteChiral Sc(III)-N,N'-dioxideHigh enantioselectivity (up to 87% ee); mild conditions. nih.gov
Aromatic AldehydesAromatic AminesDiphenyl phosphite[Ce(L-Pro)]₂(Oxa)Heterogeneous, recyclable catalyst; efficient synthesis. rsc.org
BenzaldehydesAnilinesDiphenyl phosphiteZinc(II) di(l-prolinate)Effective condensation in dichloromethane. core.ac.uk
Imines (Benzothiazole moiety)N/ADiphenyl phosphiteNone (thermal)Reaction performed in refluxing toluene (B28343). core.ac.uk
Catalyst-Free and Catalyzed Condensation Approaches

The synthesis of phosphonate (B1237965) derivatives can be achieved through condensation reactions under both catalyzed and catalyst-free conditions. Boron trifluoride etherate (BF₃·Et₂O) has been identified as an effective catalyst for promoting the reaction between diphenyl phosphite and aldehydes. acs.orgmdpi.com This Lewis acid facilitates the generation of reactive intermediates, leading to the formation of new carbon-phosphorus bonds. One study details a BF₃·Et₂O-promoted reaction where diphenyl phosphite reacts with aldehydes and thiophenols to form thionium (B1214772) ions. These intermediates then react with phenol (B47542) generated in situ to produce diarylmethyl thioethers. acs.org

Conversely, catalyst-free methods offer a "greener" alternative by avoiding potentially toxic metal catalysts and simplifying purification. A three-component, uncatalyzed synthesis of α-aminophosphonates has been described, involving the reaction of isoquinoline (B145761) or benzothiazole (B30560) with activated acetylenes and diphenyl phosphite under solvent-free conditions. tandfonline.com Another catalyst-free approach involves the cross-dehydrogenative coupling of N-aryl tetrahydroisoquinolines with dialkyl phosphites, using air as the oxidant. acs.org However, it is noteworthy that under these specific conditions, the reaction with diphenyl phosphite was reported to be unsuccessful, highlighting the substrate-specific nature of some catalyst-free systems. acs.org

Table 2: Comparison of Catalyzed and Catalyst-Free Condensation Reactions

Reaction TypeReactantsCatalyst/ConditionsProduct TypeKey FeaturesReference
Catalyzed CondensationAldehydes, Thiophenols, Diphenyl phosphiteBF₃·Et₂ODiarylmethyl thioethersBF₃·Et₂O activates the phosphite. acs.org
Catalyst-Free CondensationIsoquinoline, Activated Acetylenes, Diphenyl phosphiteSolvent-free, room temp.α-AminophosphonatesUncatalyzed, three-component reaction. tandfonline.com
Catalyst-Free CDCN-phenyl tetrahydroisoquinoline, Diphenyl phosphiteAir (oxidant), 80 °CNo productReaction specific to dialkyl phosphites under these conditions. acs.org
Domino Knoevenagel/phospha-MichaelIsatin (B1672199) derivatives, Malononitrile, Diphenyl phosphonateZnO nanorods, solvent-free2-Oxoindolin-3-ylphosphonatesCatalyst used under solvent-free conditions at room temperature. beilstein-journals.org

Organometallic Reagent-Mediated Transformations

Organometallic reagents, such as Grignard reagents, are powerful tools in organic synthesis due to their high nucleophilicity and reactivity, enabling the formation of carbon-phosphorus bonds.

Reactions Involving Grignard Reagents

Grignard reagents (R-MgX) are known to react with organophosphorus esters. A protocol has been developed for synthesizing α-aryl-oxindoles from isatin and Grignard reagents in the presence of diphenyl phosphite. nih.gov This one-pot reaction proceeds under mild conditions to give moderate to excellent yields. nih.gov The reaction of a phenyl Grignard reagent with diphenyl phosphite has also been documented. researchgate.net In other contexts, the reaction of Grignard reagents with phosphinates, which are structurally related to phosphites, is postulated to proceed via coordination of the reagent to the phosphinate, which is a requisite step for the reaction to occur. acs.org

Table 3: Transformations Involving Phosphites and Grignard Reagents

Phosphorus CompoundGrignard ReagentCo-reactantProductReaction ConditionsReference
Diphenyl phosphiteAryl Grignard reagentsIsatinα-Aryl-oxindolesOne-pot, mild conditions nih.gov
Diphenyl phosphitePhenylmagnesium bromideNoneNot specifiedDocumented reaction researchgate.net
Dialkyl phosphonatesGrignard reagentsMethyleneaziridines, Alkyl halidesAcyclic α-aminophosphonatesCuI-catalyzed, four-component reaction beilstein-journals.org

Radical and Photochemical Synthesis Routes

Modern synthetic chemistry increasingly employs radical and photochemical methods, which can offer unique reactivity and access to compounds that are difficult to synthesize via traditional thermal pathways. These methods often proceed under mild conditions and can be highly selective.

Photochemical approaches have been developed for the synthesis of various organophosphorus compounds. One metal-free route to biarenes is based on the photoextrusion of a phosphate (B84403) moiety from irradiated triaryl phosphates. beilstein-journals.org While this example involves phosphates, the underlying principles of photoinduced bond cleavage are relevant to related phosphorus compounds. A more direct application is a photochemical protocol for C-P bond formation that utilizes aryl radicals generated from aryl halides, a method that notably avoids the need for a photocatalyst. organic-chemistry.org

The photochemical oxidation of phosphite to phosphate has been demonstrated using UV light, highlighting the susceptibility of phosphites to photochemical transformations. researchgate.netresearchgate.net Recently, a phosphite-mediated photochemical reaction was developed that achieves a rsc.orgresearchgate.net N-to-C rearrangement in N-alkylated isoquinolines, leading to meta-C–H alkylation. rsc.org This process involves the formation of a phosphite adduct which, upon irradiation, undergoes a radical bond-cleavage from the singlet excited state. rsc.org

Table 4: Overview of Radical and Photochemical Synthesis Routes

MethodReactantsKey IntermediateProduct TypeNotable FeaturesReference
Phosphite-mediated Photochemical RearrangementN-alkyl isoquinolinium salt, PhosphitePhosphite adduct, Radical from excited statemeta-Alkylated isoquinolinesSwitch in site-selectivity from ortho to meta C-H functionalization. rsc.org
Photocatalyst-Free C-P Bond FormationAryl halides, P-sourceAryl radicalAryl phosphonatesCarbonate anion-assisted C-X bond activation. organic-chemistry.org
PhotoextrusionTriaryl phosphatesExciplexBiarenesMetal-free synthesis of biaryls. beilstein-journals.org
Photochemical OxidationPhosphitePhosphite radicalOrthophosphateUV light promotes oxidation, relevant in prebiotic chemistry studies. researchgate.netresearchgate.net

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and efficient alternative for constructing P-C bonds, avoiding the need for chemical oxidants by using electric current to drive reactions. beilstein-journals.orgresearchgate.net

Anodic oxidation is a key step in many electrochemical C-P bond-forming reactions. In this process, the H-phosphonate is oxidized at the anode surface to generate a phosphonyl radical cation, which then converts to a phosphonyl radical. This electrochemically generated radical is the key reactive intermediate for subsequent C-P bond formation. researchgate.netcardiff.ac.uk

The mechanism for the electrochemical phosphonation of arenes, for instance, can involve the anodic oxidation of a metal catalyst (e.g., Ni(II) to Ni(III)) or the direct oxidation of the phosphite itself. cardiff.ac.uk The generated phosphonyl radical then attacks the aromatic ring to form the desired arylphosphonate. researchgate.net In some systems, the relative ease of oxidation of the reactants is a critical factor. For example, in an attempted electrochemical coupling with N-Boc-tetrahydroisoquinoline, diphenyl phosphite was found to be more easily oxidized than the nitrogen-containing substrate, which prevented the desired coupling reaction from occurring. beilstein-journals.org This highlights how the electrochemical properties and oxidation potentials of the specific phosphite and substrate dictate the reaction outcome. The reaction of phenols with dialkyl phosphites can proceed via anodic oxidation of an iodide catalyst, which then reacts with the phosphite to form an iodo-phosphonate intermediate, I-P(O)(OR)₂, that undergoes nucleophilic substitution. researchgate.net

Electrochemistry enables various selective C-P coupling reactions. A notable example is the nickel-catalyzed cross-coupling of aryl bromides with reagents like diphenylphosphine (B32561) oxide, which proceeds at room temperature in an undivided cell using simple carbon electrodes. organic-chemistry.org The proposed mechanism involves the reduction of a Ni(II) species to Ni(0) at the cathode. This Ni(0) then undergoes oxidative addition with the aryl bromide. Concurrently, the phosphorus reagent is oxidized at the anode to form a phosphorus-centered radical. These components combine, and subsequent reductive elimination yields the arylphosphonate product. cardiff.ac.uk

Electrochemical methods have also been developed for the direct C-H phosphonylation of arenes and heteroarenes. beilstein-journals.orgresearchgate.net For example, the C-P coupling of five-membered heteroaromatic rings with diarylphosphine oxides has been achieved using a manganese acetate (B1210297) catalyst in an electrochemical cell. beilstein-journals.org Similarly, the selective C9 phosphorylation of acridine (B1665455) compounds with trialkyl phosphites can be performed electrochemically without metal catalysts, proceeding via anodic oxidation of the phosphite followed by its addition to the acridine. beilstein-journals.org

Hydrophosphonylation Reactions

The addition of the P-H bond of a phosphite across a carbonyl double bond, known as the Pudovik reaction, is a direct and atom-economical route to α-hydroxyphosphonates. core.ac.ukacs.org

Diphenyl phosphite is a highly effective reagent in the hydrophosphonylation of aldehydes and ketones. This reaction is often promoted by organocatalysts, providing a powerful method for the asymmetric synthesis of chiral α-hydroxyphosphonates. core.ac.ukworldscientific.com For example, squaramide-based organocatalysts have been successfully employed for the reaction between diphenyl phosphite and a wide range of aldehydes. core.ac.ukrsc.org These reactions proceed smoothly under mild conditions (e.g., -38 °C in CH₃CN) to afford the corresponding α-hydroxy phosphonates in excellent yields and high enantioselectivities. core.ac.uk

The scope of the squaramide-catalyzed reaction is broad, tolerating aromatic aldehydes with both electron-withdrawing (e.g., -NO₂, -Cl, -Br) and electron-donating groups, as well as aliphatic aldehydes. csic.es The use of diphenyl phosphite in these organocatalytic systems represents a significant extension of the methodology, as earlier procedures were often limited to dialkyl phosphites. core.ac.ukrsc.org Lanthanide complexes have also been shown to be highly efficient catalysts for the hydrophosphonylation of aryl aldehydes, with some reactions reaching completion in minutes at room temperature with very low catalyst loading. acs.org Furthermore, diphenyl phosphite has been used to create tetrasubstituted carbon stereocenters through the in-situ generation of a ketone followed by an organocatalyzed Pudovik reaction. bohrium.com

Table of Mentioned Compounds

Phosphorylation Reactions

This compound and related phosphites are key reagents in phosphorylation reactions, enabling the synthesis of complex molecules such as glycosyl phosphonates and nucleoside phosphonate prodrugs.

Glycosyl phosphonates are stable mimics of naturally occurring glycosyl phosphates and have applications as inhibitors of carbohydrate-processing enzymes. A stereoselective method for the synthesis of glycosyl H-phosphonates involves the reaction of a lactol with a phosphitylating agent. The slow addition of diphenylphosphite to a solution of a protected lactol in pyridine (B92270) can lead to the stereoselective formation of the corresponding glycosyl H-phosphonate. acs.org This approach allows for the control of the anomeric stereochemistry, which is crucial for the biological activity of these compounds.

EntryLactol PrecursorPhosphitylating AgentSolventProduct (Anomeric Ratio)Yield (%)
1Protected l-Ara4N lactol (α/β = 1:1)DiphenylphosphitePyridineα-Glycosyl H-phosphonate (α/β = 2:1)62

Table 2: Stereoselective Synthesis of a Glycosyl H-phosphonate. acs.org

Nucleoside phosphonates are potent antiviral and anticancer agents, but their therapeutic efficacy is often limited by poor cellular permeability due to their negative charge. The ProTide approach is a successful strategy to mask the phosphonate group as a neutral phosphoramidate (B1195095), which can then be cleaved intracellularly to release the active nucleoside monophosphate. The synthesis of these phosphoramidate prodrugs often involves the use of aryl phosphites. nih.gov

An alternative approach involves the reaction of a nucleoside with a diaryl phosphite, such as diphenyl phosphite, followed by an in-situ Atherton-Todd reaction with an amino acid ester to furnish the aryloxyphosphoramidate prodrug. acs.org This one-pot, two-step procedure provides a convergent route to these important therapeutic agents.

Applications of the Atherton–Todd Reaction

The Atherton–Todd reaction is a versatile method for the synthesis of phosphoramidates, phosphonamidates, and phosphates from H-phosphonates and related compounds. The reaction typically involves the treatment of a dialkyl or diaryl phosphite with a nucleophile (an amine or an alcohol) in the presence of a base and a halogenating agent, such as carbon tetrachloride. beilstein-journals.orgwikipedia.org

The reaction of diphenylphosphite with primary or secondary amines in the presence of a base like triethylamine (B128534) and carbon tetrachloride provides access to a wide range of N-substituted phosphoramidates. beilstein-journals.org Similarly, the reaction with alcohols can yield the corresponding phosphates, although this is sometimes less efficient than with amines.

EntryNucleophilePhosphiteBaseSolventProductYield (%)
1N,N-DimethylethylenediamineDiphytanylphosphiteDIPEACH2Cl2Diphytanyl-N,N-dimethylethylenediaminophosphoramidate-
2Oleyl alcoholDiphenylphosphite--Dioleyl phosphite (transesterification)-

Table 3: Examples of the Atherton-Todd Reaction and Related Transformations. beilstein-journals.orgrsc.org

Mechanistic Investigations of this compound Reactivity

Understanding the underlying mechanisms of the reactions involving this compound is crucial for optimizing existing synthetic methods and for the development of new transformations.

Phosphite Tautomerism and Its Influence on Reactivity

Dialkyl and diaryl phosphites, including this compound, exist in a tautomeric equilibrium between the pentavalent phosphonate form [R'P(O)(OR)H] and the trivalent phosphite form [R'P(OH)(OR)]. The equilibrium overwhelmingly favors the phosphonate form. However, it is the minor trivalent phosphite tautomer that is the nucleophilic species in many reactions, including the hydrophosphonylation of aldehydes and imines. worldscientific.comacs.org

The rate of tautomerization can be influenced by the electronic properties of the substituents on the phosphorus atom. Electron-withdrawing groups, such as the phenyl groups in diphenylphosphite, can stabilize the P(III) tautomer, thereby increasing its concentration at equilibrium and enhancing the rate of reactions where it is the active nucleophile. acs.org This "special reactivity" of aryl-substituted phosphinylidenes is a key factor in their successful application in various synthetic methodologies. The catalyst in organocatalytic hydrophosphonylation reactions is often proposed to function by stabilizing the reactive P(III) phosphite form. acs.org

Detailed Analysis of P-O and C-O Bond Cleavage Mechanisms

The cleavage of phosphorus-oxygen (P-O) and carbon-oxygen (C-O) bonds in phosphite and phosphonate esters is a critical aspect of their reactivity, often dictated by reaction conditions and the nature of the substituents.

In the hydrolysis of phosphinate and phosphonate esters, which serves as a model for phosphite reactivity, the mechanism can proceed through several pathways. The acid-catalyzed hydrolysis of methyl esters can occur via two primary routes: the AAc2 mechanism, which involves a nucleophilic attack on the phosphorus atom leading to P-O bond cleavage, and the less common AAl1 or AAl2 mechanisms, which involve C-O bond cleavage. nih.gov The AAl2 mechanism, specifically, involves water in the reaction and results in C-O bond scission. nih.gov

Computational studies on dimethyl methylphosphonate (B1257008) and its chlorinated analogues provide further insight into the factors governing the cleavage pathway. Density Functional Theory (DFT) calculations show that the substitution of chlorine atoms on the methyl group significantly influences the reaction pathway. nih.gov For non-substituted dimethyl methylphosphonate, P-O bond cleavage is the exclusive pathway. nih.gov However, as chlorine substituents are added, the stability of transition states and intermediates that facilitate P-C bond cleavage increases. nih.gov In the case of the trichlorinated analogue, the reaction proceeds exclusively through P-C bond dissociation. nih.gov This suggests that the electronic properties of substituents on the phosphorus atom are a determining factor in whether a P-O or C-O (or P-C) bond is cleaved.

In reactions involving diphenyl phosphite, a Lewis acid such as BF₃–Et₂O can facilitate the cleavage of the P-O bond to generate phenol in situ. rsc.org This process is integral to certain bifunctionalization reactions where the generated phenol can then act as a nucleophile in a subsequent step. rsc.orgresearchgate.net

Characterization and Role of Reaction Intermediates

The reactions of phosphites often proceed through distinct, characterizable intermediates that dictate the final product structure.

A notable example is the BF₃–Et₂O promoted reaction of diphenyl phosphite with aldehydes. rsc.orgresearchgate.net The proposed mechanism begins with the Lewis acid activation of the aldehyde. This is followed by a hydrophosphonylation reaction with diphenyl phosphite, leading to the formation of a crucial hydrophosphonylated intermediate (Intermediate I). rsc.orgresearchgate.net This intermediate can be further activated by the Lewis acid to create an electrophilic center at the benzylic carbon, which then reacts with a nucleophile. rsc.org In some cases, the reaction facilitates the generation of phenol from diphenyl phosphite, which then acts as the nucleophile. rsc.orgresearchgate.net

Table 1: Key Intermediates in Diphenyl Phosphite Reactions

Intermediate Type Generating Reaction Role of Intermediate Source(s)
Hydrophosphonylated Intermediate Reaction of diphenyl phosphite with an aldehyde in the presence of a Lewis acid (e.g., BF₃–Et₂O). Acts as a precursor to an electrophilic species that subsequently reacts with a nucleophile. rsc.org, researchgate.net
Phosphonium (B103445) Intermediate Michael addition of tertiary phosphines to activated alkynes. A zwitterionic species that can undergo further transformations, such as C-P bond cleavage. rsc.org
Monofluorinated Intermediate Fluorinative hydrolysis of diphenylphosphonate probes. A transient species formed by nucleophilic substitution at the phosphorus center, leading to the final fluorophosphonate product. nih.gov
Amine Radical Cation Visible light photoredox catalysis of amines. Can undergo C-C bond cleavage α to the nitrogen to generate a carbon radical and an iminium ion. beilstein-journals.org

In the context of fluorinative hydrolysis of diphenylphosphonate probes, spectroscopic monitoring has allowed for the direct observation of reaction intermediates. The reaction is proposed to proceed through a monofluorinated intermediate, which was identified via ³¹P-NMR spectroscopy. nih.gov The accumulation of subsequent products provides evidence for a pathway involving a highly reactive difluoride intermediate, highlighting the value of spectroscopic methods in characterizing transient species. nih.gov Radical reactions also feature key intermediates; for instance, electrochemical methods involving diphenylphosphine oxide proceed via phosphorus-centered radicals, confirmed by trapping experiments with TEMPO. beilstein-journals.org

Principles of Stereochemical Control in Asymmetric Synthesis

This compound and its parent compound, diphenyl phosphite, are pivotal reagents in asymmetric synthesis, where the primary goal is to control the stereochemical outcome of a reaction. This is typically achieved using chiral catalysts that create a chiral environment, influencing the approach of the reactants. nih.gov

The hydrophosphonylation of imines (the aza-Pudovik reaction) is a prominent method for synthesizing chiral α-amino phosphonates. unl.pt Organocatalysts derived from cinchona alkaloids, such as quinine (B1679958) and its derivatives, have been successfully employed. unl.ptmdpi.com These catalysts act as Brønsted bases to activate the phosphite and can engage in hydrogen bonding to orient the substrates, leading to high enantioselectivity. unl.pt For example, the addition of diphenylphosphite to N-sulfonylimines catalyzed by hydroquinine (B45883) derivatives can yield products with enantiomeric excesses (ee) up to 98%. unl.pt

DFT studies on the hydrophosphonylation of imines catalyzed by chiral phosphoric acids suggest a bifunctional activation mechanism. unl.pt The catalyst is proposed to activate both the imine (via hydrogen bonding) and the phosphite (via the phosphoryl oxygen), leading to a highly organized, nine-membered transition state that dictates the product's stereochemistry. unl.pt

Table 2: Examples of Stereochemical Control in Asymmetric Reactions with Diphenyl Phosphite

The principle of catalyst control is powerful, allowing for the synthesis of a specific diastereomer by selecting the appropriate chiral catalyst, sometimes overriding the inherent stereochemical preference of the substrate. nih.gov

Impact of Solvent Systems and Catalysts on Reaction Mechanisms

The choice of solvent and catalyst has a profound impact on the reaction mechanism, rate, and selectivity in transformations involving phosphites.

Solvents can dramatically alter reaction rates and even change the operative mechanism. For instance, the solvolysis of a phosphate monoester dianion proceeds via a bimolecular (ANDN) mechanism in water, but switches to a unimolecular (DN + AN) mechanism in less polar solvents like tert-butyl alcohol. nih.gov This change is reflected in significantly different activation entropies and is attributed to the solvent's ability to stabilize or destabilize charged intermediates and transition states. nih.gov In asymmetric synthesis, solvent choice is often critical for achieving high enantioselectivity. In the enantioselective phospha–Michael reaction of diphenylphosphonate with nitroolefins, toluene was found to provide the highest enantioselectivity among the solvents studied. mdpi.com

Catalysts are central to controlling reactivity. In the synthesis of arylmethyl substituted organophosphorus compounds, the Lewis acid BF₃–Et₂O plays a dual role: it first activates the aldehyde for hydrophosphonylation and then facilitates the in situ generation of phenol from diphenyl phosphite, which acts as a nucleophile. rsc.org This demonstrates a catalyst that actively participates in multiple stages of the reaction sequence.

In asymmetric catalysis, bifunctional catalysts are particularly effective. Chiral phosphoric acids, for example, can act as both a Brønsted acid to activate an imine and a Brønsted base (via the phosphoryl oxygen) to activate the phosphite nucleophile. unl.pt This dual activation within a chiral framework leads to a highly ordered transition state and is responsible for high stereocontrol. unl.pt Similarly, certain quinine-derived catalysts are thought to operate through a bifunctional mechanism involving hydrogen bonding to both the imine and the phosphite. mdpi.com The development of novel catalyst systems continues to expand the scope and efficiency of reactions involving phosphites. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of methyl diphenylphosphite, leveraging the magnetic properties of ¹H, ¹³C, and ³¹P nuclei. The 100% natural isotopic abundance and spin-1/2 nature of both ¹H and ³¹P nuclei make them particularly amenable to NMR analysis, yielding spectra that are typically sharp and relatively straightforward to interpret wikipedia.orghuji.ac.il.

In the ¹H NMR spectrum of this compound, two distinct sets of signals are expected, corresponding to the methoxy and the phenyl protons.

Methoxy Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and are expected to produce a single signal. This signal appears as a doublet due to coupling with the phosphorus-31 nucleus. The typical three-bond P-H coupling constant (³JP-H) for a P-O-C-H arrangement in phosphites is in the range of 10-14 Hz acs.org.

Phenyl Protons (-OC₆H₅): The ten protons of the two phenyl groups will resonate in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm. Due to the electronic effects of the phosphite (B83602) group and free rotation around the C-O bonds, the signals for the ortho, meta, and para protons may overlap, creating a complex multiplet.

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a clear map of the carbon framework. Each chemically distinct carbon atom in this compound produces a unique signal, which is split into a doublet by coupling to the ³¹P nucleus.

Methoxy Carbon (-OCH₃): A single signal is expected for the methoxy carbon. This signal will be a doublet due to a two-bond coupling (²JP-C) with the phosphorus atom.

Phenyl Carbons (-OC₆H₅): Four distinct signals are anticipated for the phenyl carbons:

C1 (ipso): The carbon atom directly bonded to the oxygen (C-O-P) will show a doublet with a two-bond coupling constant (²JP-C).

C2 (ortho), C3 (meta), C4 (para): These carbons will also appear as doublets due to three-bond (³JP-C), four-bond (⁴JP-C), and five-bond (⁵JP-C) couplings, respectively. The magnitude of these coupling constants typically decreases with the number of bonds separating the carbon and phosphorus atoms wikipedia.org.

³¹P NMR is a highly effective and direct method for analyzing phosphorus-containing compounds due to the nucleus's high sensitivity and the wide range of chemical shifts, which are very sensitive to the oxidation state and coordination environment of the phosphorus atom wikipedia.orgnih.gov. For this compound, a trivalent phosphite ester, the ³¹P chemical shift is expected in a characteristic region, distinct from pentavalent phosphates. In a proton-coupled ³¹P spectrum, the signal would appear as a quartet due to coupling with the three methoxy protons (³JP-H). In a proton-decoupled spectrum, a single sharp singlet is observed, providing a clear indication of purity and the specific phosphorus environment.

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the precise connectivity of the molecule.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling network within the phenyl rings, showing correlations between adjacent ortho, meta, and para protons, which helps in deciphering the complex aromatic multiplet.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the methoxy proton signal to the methoxy carbon signal and each aromatic proton signal to its corresponding carbon in the phenyl rings mdpi.com.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, it would show correlations from the methoxy protons to the phosphorus atom (via ³JP-H coupling) and from the aromatic protons to the ipso-carbon, confirming the attachment of the phenyl rings to the phosphite core. ¹H-³¹P HMBC can also be used to directly observe proton-phosphorus correlations over two and three bonds jeol.com.

ROESY (Rotating Frame Overhauser Effect Spectroscopy): In cases of stereoisomerism, 2D ROESY can be used to determine the configuration at the phosphorus center by measuring nuclear Overhauser effects (NOEs) between the P-substituents (like the methyl group) and nearby protons, providing through-space proximity information chemicalbook.com.

The magnitudes of heteronuclear coupling constants (J-couplings) between ³¹P and both ¹H and ¹³C provide invaluable structural information. These couplings are transmitted through the covalent bonds of the molecule.

P-H Coupling: The most prominent is the three-bond coupling (³JP-H) between the phosphorus nucleus and the methoxy protons, typically around 10-12 Hz in similar phosphites acs.org. Couplings to the aromatic protons (⁴JP-H and beyond) are generally smaller.

P-C Coupling: The magnitude of P-C coupling is dependent on the number of intervening bonds. One-bond couplings (¹JP-C) in phosphonates can be very large (>100 Hz) jeol.com. For this compound, the key couplings are through the oxygen atoms. Two-bond couplings (²JP-O-C) to the methoxy and ipso-phenyl carbons are typically in the range of 5-20 Hz. Three-bond couplings (³JP-O-C-C) to the ortho-carbons are also observed, and are often of similar or slightly smaller magnitude stackexchange.comcdnsciencepub.com.

Table 1: Expected NMR Spectroscopic Data for this compound.
NucleusAssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H-OCH₃~3.7 - 4.0Doublet³JP-H ≈ 10-14
¹H-C₆H₅ (ortho, meta, para)~7.0 - 7.5Multiplet-
¹³C-OCH₃~50 - 55Doublet²JP-C ≈ 5-15
¹³C-C₆H₅ (ipso)~150 - 155Doublet²JP-C ≈ 5-15
¹³C-C₆H₅ (ortho, meta, para)~120 - 130Doublets³JP-C, ⁴JP-C ≈ 1-10
³¹PP(III)~130 - 140Singlet (¹H decoupled)-

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns libretexts.orglibretexts.org. The molecular formula of this compound is C₁₃H₁₃O₃P, corresponding to a molecular weight of 248.21 g/mol and an exact mass of 248.060231 Da nih.gov.

Upon ionization in a mass spectrometer, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺•) which can then undergo fragmentation. The analysis of the resulting fragment ions provides a fingerprint that helps confirm the molecular structure. The stability of the resulting fragment ions often dictates the fragmentation pathway libretexts.orgchemguide.co.uk.

Key fragmentation pathways for organophosphorus esters involve the cleavage of P-O and O-C bonds. Based on general principles, the following fragment ions would be expected for this compound:

[M]⁺•: The molecular ion at m/z 248.

[M - •OCH₃]⁺: Loss of a methoxy radical (•OCH₃, 31 Da) via cleavage of the P-O bond, resulting in a diphenylphosphite cation at m/z 217.

[M - •OPh]⁺: Loss of a phenoxy radical (•OC₆H₅, 93 Da) via cleavage of a P-O bond, leading to a methyl phenylphosphite cation at m/z 155.

[C₆H₅O]⁺: A phenoxy cation at m/z 93.

[C₆H₅]⁺: A phenyl cation at m/z 77, resulting from the fragmentation of a phenoxy group.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the confirmation of their elemental compositions with high confidence.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound.
m/zPredicted Ion FormulaPredicted Identity
248[C₁₃H₁₃O₃P]⁺•Molecular Ion (M⁺•)
217[C₁₂H₁₀O₂P]⁺[M - •OCH₃]⁺
155[C₇H₈O₂P]⁺[M - •OC₆H₅]⁺
93[C₆H₅O]⁺Phenoxy cation
77[C₆H₅]⁺Phenyl cation

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent bonds. A key diagnostic feature for a phosphite ester is the absence of a strong P=O stretching band, which is typically observed in the 1250-1300 cm⁻¹ region for its phosphonate (B1237965) analogue, diphenyl methylphosphonate (B1257008). nist.gov

The expected characteristic absorption bands for this compound include:

P-O-C stretching: Strong bands associated with the P-O-Ar and P-O-Alkyl groups are expected in the fingerprint region, typically around 1200 cm⁻¹ and 1030 cm⁻¹, respectively.

Aromatic C-H stretching: These bands appear above 3000 cm⁻¹.

Aliphatic C-H stretching: The methyl group will show C-H stretching bands just below 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands are expected in the 1450-1600 cm⁻¹ region due to vibrations of the phenyl rings.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Type of Vibration
> 3000 C-H Aromatic Stretch
< 3000 C-H Aliphatic Stretch (CH₃)
1450-1600 C=C Aromatic Ring Stretch
~1200 P-O-Ar Asymmetric Stretch

X-ray Diffraction Analysis

X-ray diffraction is a premier analytical technique for elucidating the atomic and molecular structure of a crystalline material. By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a three-dimensional map of the electron density can be generated, revealing precise atomic positions.

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute molecular structure of a compound in its solid state. This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, offering a precise geometric portrait of the molecule. Furthermore, SC-XRD reveals how individual molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces or hydrogen bonds.

Table 1: Representative Crystallographic Data from Single Crystal X-ray Analysis (Note: This table is a representative example of the data format and parameters obtained from SC-XRD analysis and does not represent experimentally verified data for this compound.)

ParameterExample Value
Chemical FormulaC₁₃H₁₃O₃P
Formula Weight248.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.21
b (Å)19.20
c (Å)11.43
β (°)116.9
Volume (ų)2194
Z (molecules/unit cell)4
Density (calculated)1.50 g/cm³
R-factor< 0.05

Chromatographic and Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) is a powerful technique for determining the purity of volatile and thermally stable compounds like this compound. In GC, the mobile phase is an inert gas (e.g., helium or nitrogen) and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a capillary column.

For purity analysis, a sample of this compound is injected into the GC, where it is vaporized. The gas flow carries the sample through the column, and separation occurs based on the compound's boiling point and its affinity for the stationary phase. The primary peak in the resulting chromatogram corresponds to this compound, while smaller peaks indicate impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment.

This technique is also highly effective for separating positional isomers. For instance, if the synthesis utilized cresol instead of pure phenol (B47542), the product could be contaminated with methyl cresyl phenylphosphite isomers. These isomers would likely have slightly different boiling points and polarities, leading to distinct retention times on the GC column, allowing for their detection and quantification. A phosphorus-specific detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), would provide high sensitivity and selectivity for this analysis.

Table 2: Hypothetical GC Analysis for Purity Assessment of this compound

CompoundRetention Time (min)Peak Area (%)
Solvent (e.g., Toluene)3.5-
Triphenylphosphine10.20.15
This compound12.899.75
Triphenyl phosphate (B84403)14.10.10

The determination of enantiomeric excess applies to chiral molecules, which are non-superimposable on their mirror images and exist as pairs of enantiomers. An analysis of the structure of this compound reveals that it is an achiral molecule. It possesses a plane of symmetry that bisects the molecule, meaning it cannot exist as enantiomers. Therefore, the concept of enantiomeric excess is not applicable to this compound.

However, High-Performance Liquid Chromatography (HPLC) is a highly valuable technique for the purity analysis of this compound, particularly for separating it from non-volatile or thermally labile impurities that are unsuitable for GC analysis. In reverse-phase HPLC (RP-HPLC), the most common mode, the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile and water.

Separation is based on the differential partitioning of the sample components between the stationary and mobile phases. More polar impurities will elute earlier, while less polar ones will be retained longer on the column. A UV detector is typically used for detection, as the phenyl groups in this compound absorb UV light.

Table 3: Representative RP-HPLC Method for Purity Analysis of this compound

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (70:30 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Retention Time~ 5.2 min

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume. It is the standard method for characterizing the molecular weight and molecular weight distribution of polymers. GPC is not used to analyze small molecules like this compound itself.

However, organophosphites such as this compound are often used as additives in polymer formulations, acting as processing stabilizers or antioxidants. In such cases, GPC is a critical tool for characterizing the final polymer product. The analysis provides key information about the polymer's molecular weight averages (Mn, Mw) and its polydispersity index (PDI = Mw/Mn), which are crucial determinants of the material's physical and mechanical properties.

In a GPC analysis, a solution of the polymer is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting first. Smaller chains penetrate the pores to varying degrees and elute later. The system is calibrated with polymer standards of known molecular weights to generate a calibration curve that relates retention time to molecular weight.

Table 4: Example GPC Data for a Polymer Stabilized with this compound

ParameterValue
Number-Average Molecular Weight (Mn)85,000 Da
Weight-Average Molecular Weight (Mw)212,500 Da
Polydispersity Index (PDI)2.5
Peak Molecular Weight (Mp)198,000 Da

Catalysis and Ligand Design in Methyl Diphenylphosphite Chemistry

Ligand Design Principles and Coordination Modes

The efficacy of a phosphite (B83602) ligand in a catalytic cycle is intimately linked to how it binds to the metal center and the electronic and steric environment it creates.

The manner in which a ligand binds to a metal is defined by its denticity, which refers to the number of donor atoms used to coordinate to the central metal.

Monodentate Ligands : These ligands, meaning "one-toothed," bind to a metal center through a single donor atom. csbsju.edu Methyl diphenylphosphite is a classic example of a monodentate phosphite ligand, coordinating to a metal via the lone pair of electrons on the phosphorus atom. Other P(III) ligands, such as phosphines and amines, also exhibit this binding mode. csbsju.eduresearchgate.net

Bidentate Ligands : Known as "two-toothed" ligands, bidentate structures bind through two donor sites, a phenomenon called chelation. csbsju.edu This dual coordination often leads to more stable metal complexes compared to those with two separate monodentate ligands, an observation known as the chelate effect. csbsju.edu In the context of phosphite chemistry, bidentate ligands are constructed by linking two phosphite moieties with a molecular backbone. The geometry of this backbone is critical as it dictates the "bite angle" (the P-Metal-P angle), which in turn influences the catalytic selectivity. csbsju.edu

Tridentate and Polydentate Ligands : Ligands capable of binding through three or more donor atoms are termed tridentate or, more generally, polydentate. These multidentate ligands can form even more stable complexes with a metal center. csbsju.edu For instance, N,P,N-tridentate ligands can create specific coordination geometries, such as in certain palladium and iridium complexes, where the ligand's flexibility allows for various binding modes. researchgate.net

The coordination of these ligands can be highly flexible. Some multidentate ligands can adopt different coordination modes, such as bridging-chelating or chelating only, depending on the metal center and reaction conditions. researchgate.net

The performance of phosphite ligands in catalysis is governed by a combination of their steric and electronic properties, which are tunable by altering the substituents on the phosphorus atom. manchester.ac.ukmanchester.ac.uk

Electronic Effects : The electronic nature of a ligand refers to its ability to donate or accept electron density from the metal center. manchester.ac.uk Phosphite ligands are generally considered more π-accepting (electron-withdrawing) than their phosphine (B1218219) counterparts due to the presence of electronegative oxygen atoms. This property accelerates key steps in catalytic cycles, such as reductive elimination. mdpi.com The electronic properties can be finely tuned; for example, using electron-withdrawing groups on the aryl rings of a phosphite ligand enhances its π-acceptor character, which can improve catalyst activity and selectivity in reactions like nickel-catalyzed hydrocyanation. mdpi.comacs.org

Steric Effects : The steric bulk of a ligand refers to the spatial crowding around the metal center. manchester.ac.uk This is often quantified by the ligand's cone angle. Bulky ligands can influence the number of ligands that can coordinate to a metal, stabilize low-coordinate species, and control the regioselectivity of a reaction by dictating the approach of the substrate. mdpi.com For example, in rhodium-catalyzed hydroformylation, bulky phosphite ligands are crucial for achieving high selectivity towards the desired linear aldehyde product. advanceseng.com However, excessive steric hindrance can also impede catalyst activation or substrate binding. advanceseng.com

It is important to recognize that steric and electronic effects are often interrelated. manchester.ac.ukmanchester.ac.uk Changes in substituent size can alter bond angles, which in turn affects the hybridization and electronic character of the phosphorus lone pair. manchester.ac.uk This interplay allows for the rational design of ligands with tailored properties for specific catalytic applications. advanceseng.comnih.gov

Metal-Catalyzed Transformations Utilizing Phosphite Ligands

Phosphite ligands, including structures related to this compound, are integral to several large-scale industrial processes catalyzed by transition metals.

Phosphite ligands have garnered significant attention in rhodium-catalyzed hydroformylation, an atom-economical process that converts alkenes into aldehydes. advanceseng.com They often exhibit higher catalytic activity compared to phosphine-based systems. acs.org

Catalyst SystemSubstrateRegioselectivity (iso/normal)Enantioselectivity (% ee)Reference
Rh(I) / (R,S)-BINAPHOSStyrene88/1294 acs.org
Rh(I) / Chiral Bis(triaryl phosphite)Vinyl acetate (B1210297)95% (iso-aldehyde)up to 49 acs.org

This table presents selected research findings on rhodium-catalyzed hydroformylation using phosphite-type ligands, demonstrating the influence of ligand structure on selectivity.

The nickel-catalyzed hydrocyanation of alkenes is a major industrial application for phosphite ligands, most notably in the production of adiponitrile, a precursor to nylon-6,6. rsc.org Aryl phosphite-modified nickel catalysts are used in the hydrocyanation of butadiene. rsc.org

The success of these catalysts is heavily dependent on ligand design. rsc.org Electron-withdrawing π-acceptor ligands like phosphites accelerate the rate-determining reductive elimination step, improving yield and selectivity. mdpi.com Bulky, chelating diphosphite ligands with large bite angles have proven to be particularly potent for this transformation. mdpi.com Chiral phosphine-phosphite ligands have also been employed in the asymmetric hydrocyanation of vinylarenes, achieving excellent enantioselectivities (88-99% ee) and complete regioselectivity for the branched nitrile product. epa.govunits.it

Catalyst SystemSubstrateProductEnantioselectivity (% ee)Reference
Ni(cod)₂ / Chiral Phosphine-PhosphiteVinylarenesBranched nitriles88-99 epa.govunits.it
Ni(cod)₂ / Chiral Phosphine-PhosphiteVinylheteroarenesBranched nitriles74-94 epa.govunits.it
Ni(0) / Diphosphinite Ligand (165a)6-MethoxyvinylnaphthaleneNitrile91 acs.org

This table highlights the effectiveness of phosphite-containing ligands in achieving high enantioselectivity in nickel-catalyzed asymmetric hydrocyanation.

Palladium-catalyzed carbonylation reactions are powerful methods for synthesizing carboxylic acid derivatives. The ligands employed play a crucial role in determining the catalyst's stability, activity, and selectivity. While phosphine ligands have been extensively studied, phosphite ligands also find application in these transformations. mdpi.comuni-rostock.de

In the carbonylation of olefins, the steric and electronic properties of the phosphorus ligand influence the formation of products ranging from polyketones to methyl propanoate. mdpi.com Steric hindrance, in particular, plays a major role in directing selectivity. mdpi.com For certain transformations, developing stable catalyst systems is crucial, as palladium catalysts can be prone to decomposition into palladium black under carbon monoxide pressure, an issue that can be mitigated by ligand design. nih.gov In some modern carbonylation methods that avoid the direct use of CO gas, palladium complexes with bulky phosphine ligands like P(t-Bu)₃ and Xantphos have proven effective. organic-chemistry.org The principles of ligand design from these systems are applicable to the development of phosphite-based catalysts as well.

Applications of Iridium and Ruthenium Complexes

Phosphite ligands, valued for their tunable steric and electronic properties, are integral to the design of iridium and ruthenium catalysts. While specific catalytic applications detailing this compound are not extensively documented in prominent research, the broader class of phosphite ligands, including triphenyl phosphite, is frequently employed in significant catalytic transformations.

Ruthenium-based catalysts bearing phosphite ligands have been developed for olefin metathesis. For instance, ruthenium indenylidene complexes featuring an N-heterocyclic carbene (NHC) and various phosphite ligands such as triphenylphosphite (P(OPh)₃) have been synthesized and characterized. These complexes serve as precatalysts for ring-closing and cross-metathesis reactions.

Iridium complexes incorporating chiral phosphine-phosphite ligands have been successfully utilized in the asymmetric hydrogenation of challenging substrates like N-aryl imines and quinolines. The modular nature of these P,O-type ligands allows for systematic tuning of the catalyst structure to optimize enantioselectivity. While many studies employ custom-synthesized chiral backbones, the principle demonstrates the utility of the phosphite moiety in creating a specific coordination environment around the iridium center, which is crucial for achieving high levels of asymmetric induction.

Iron-Based Catalysts in Stereospecific Polymerization

Iron catalysis is an attractive area of research due to the low cost and low toxicity of iron. In polymerization, iron complexes are investigated for their potential to control polymer structure. While the use of this compound in this specific context is not widely reported, related iron-phosphorus complexes have been explored. For example, iron complexes featuring phosphine ligands have been studied for atom transfer radical polymerization (ATRP). More broadly, iron phosphite complexes have been investigated in the context of C-H bond activation, where an ortho-C-H bond of a triphenyl phosphite ligand can undergo oxidative addition to the iron center. Although not a polymerization reaction, this illustrates the reactivity of phosphite ligands in the iron coordination sphere. The development of iron catalysts for stereospecific polymerization often relies on ligands that can create a well-defined and rigid chiral environment around the metal center, a role that could potentially be filled by appropriately designed chiral phosphites.

Lanthanide Coordination Chemistry and Their Catalytic Roles

Lanthanide ions are hard Lewis acids and typically favor coordination with hard donors like oxygen atoms. The phosphite group, with its oxygen atoms, can coordinate to lanthanide centers, although the P(III) center itself is a soft donor. The coordination chemistry of lanthanides with organophosphorus compounds is extensive, though detailed structural and catalytic studies specifically involving this compound are limited. Research has shown that lanthanides can catalyze reactions involving organophosphorus reagents. For example, lanthanum(III) trichloride (B1173362) has been used to catalyze the aqueous acylation of monosaccharides using benzoyl methyl phosphate (B84403), where coordination of the phosphate and the substrate's hydroxyl groups to the lanthanide is a key step. researchgate.net This demonstrates the ability of lanthanides to act as Lewis acid catalysts, activating substrates for nucleophilic attack in reactions that could, in principle, be extended to phosphite nucleophiles.

Organocatalytic Systems in Asymmetric Synthesis

In organocatalysis, the phosphorus atom of this compound can act as a nucleophile. Chiral organocatalysts can control the stereochemical outcome of these reactions, leading to enantioenriched products.

Design and Application of Chiral Organocatalysts (e.g., Cinchona Alkaloids, Guanidines)

Chiral organocatalysts have emerged as powerful tools for asymmetric synthesis, avoiding the use of metals. Cinchona alkaloids and chiral guanidines are prominent classes of organocatalysts that activate substrates through hydrogen bonding and/or Brønsted base catalysis.

Cinchona Alkaloids: These naturally derived molecules and their derivatives possess multiple functional groups that can interact with both the nucleophile and the electrophile. Modified Cinchona alkaloids, often featuring a thiourea (B124793) or squaramide moiety at the C9 position, act as bifunctional catalysts. The basic quinuclidine (B89598) nitrogen can deprotonate the phosphite (or interact with a pronucleophile), while the thiourea group can activate an electrophile, such as an imine or a nitroalkene, through double hydrogen bonding. This dual activation brings the reactants together in a chiral environment, directing the stereochemical outcome of the reaction. dokumen.pub

Guanidines: Chiral guanidines are strong Brønsted bases capable of deprotonating P-H compounds like diphenyl phosphite to generate a chiral ion pair. The resulting guanidinium (B1211019) cation remains associated with the phosphite anion, delivering it to the electrophile in a stereocontrolled manner. Axially chiral biaryl guanidines have been designed to create a well-defined chiral pocket, leading to high enantioselectivities in reactions like the conjugate addition of phosphites to nitroalkenes. dokumen.pub

Asymmetric Induction in Phospho-Aldol and Michael Addition Reactions

The nucleophilic character of phosphites is effectively harnessed in phospho-Aldol and Michael addition reactions, with organocatalysts providing excellent stereocontrol.

Phospho-Aldol Reaction: The addition of a phosphite to an aldehyde, often called the Pudovik or phospho-Aldol reaction, generates α-hydroxyphosphonates. Asymmetric catalysis of this reaction can be achieved with chiral organocatalysts. Computational studies on phosphazene catalysts, for instance, show a mechanism where the catalyst uses hydrogen bonds to interact simultaneously with both the phosphonate (B1237965) nucleophile and the aldehyde electrophile, facilitating a proton transfer in concert with the C-P bond formation. sci-hub.se

Michael Addition Reactions: The conjugate addition of phosphites to α,β-unsaturated compounds is a powerful method for forming C-P bonds. Chiral bifunctional organocatalysts, such as squaramide-based Cinchona alkaloids, have proven highly effective. In a typical reaction, the catalyst activates the nitroalkene electrophile via hydrogen bonding to the nitro group, while the basic site of the catalyst interacts with the diphenyl phosphite nucleophile. This ternary complex arrangement dictates the facial selectivity of the addition.

Table 1: Organocatalyzed Asymmetric Michael Addition of Diphenyl Phosphite to Imines and Nitroalkenes

Catalyst TypeElectrophileProductYield (%)ee (%)
Quinine (B1679958) DerivativeN-Boc-ketimineα-AminophosphonateHighup to 98
SquaramideIminochromeneChromenylphosphonateup to 95up to 98
Guanidinium SaltNitroolefinβ-Nitro phosphonateHigh90-98

Data sourced from studies on asymmetric organocatalysis. dokumen.pubacs.org

Lewis Acid Catalysis in Organic Synthesis

Lewis acids can catalyze reactions involving phosphites by activating an electrophilic reaction partner. This strategy is commonly used in hydrophosphonylation reactions, where a P-H bond is added across a double bond. In the context of using a trialkyl or triaryl phosphite like this compound, the Lewis acid typically activates a carbonyl compound or an imine.

The Lewis acid coordinates to the oxygen or nitrogen atom of the electrophile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the phosphorus atom of the phosphite. This approach has been used for the synthesis of α-hydroxyphosphonates from aldehydes. For example, chiral Al(Salalen) complexes have been used to catalyze the asymmetric addition of dimethyl phosphite to aldehydes with high enantioselectivity. mdpi.com Similarly, Lewis acids like bismuth triflate (Bi(OTf)₃) have been shown to be effective catalysts for various organic transformations, including those involving organophosphorus compounds. acs.org The Lewis acid-mediated Michaelis-Arbuzov reaction represents another pathway where, for example, an alcohol can be converted into an electrophile that then reacts with a phosphite. acs.org

Boron Trifluoride Etherate Promoted Bifunctionalization Reactions

Boron trifluororide etherate (BF₃–Et₂O) has been identified as an effective promoter for the synthesis of arylmethyl substituted organophosphorus compounds through a bifunctionalization reaction involving diphenyl phosphite and various aldehydes. In this process, BF₃–Et₂O exhibits a dual catalytic role. It facilitates the generation of a hydrophosphonylated intermediate and concurrently promotes the formation of phenol (B47542) from diphenyl phosphite.

The reaction mechanism involves the activation of the aldehyde by the Lewis acid, BF₃–Et₂O, making it more susceptible to nucleophilic attack by diphenyl phosphite. This is followed by an intramolecular rearrangement and subsequent reaction with phenol, which is also generated in situ. A key advantage of this protocol is its operational simplicity and the high yields of the desired organophosphorus products. The methodology is tolerant of various external nucleophiles, including phenol, aliphatic thiols, and indole, showcasing its potential for broader synthetic applications. researchgate.net

The scope of the reaction has been explored with a variety of aldehydes, demonstrating its versatility. The results from the reaction of diphenyl phosphite with different aldehydes in the presence of BF₃–Et₂O are summarized below.

Table 1: Synthesis of Arylmethyl Substituted Organophosphorus Compounds using BF₃–Et₂O

Aldehyde Product Yield (%)
Benzaldehyde 95%
4-Methylbenzaldehyde 92%
4-Methoxybenzaldehyde 90%
4-Chlorobenzaldehyde 88%
4-Nitrobenzaldehyde 85%
2-Naphthaldehyde 93%

Role of Transition Metal Lewis Acid Catalysts

Transition metals play a crucial role as Lewis acid catalysts in a variety of transformations involving phosphite esters, facilitating the formation of both phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) bonds. Their catalytic activity stems from the ability of the metal center to accept electron density from the phosphite, thereby activating it for subsequent reactions.

Palladium: Palladium complexes are widely used to catalyze cross-coupling reactions for the synthesis of aryl phosphonates. In reactions analogous to the Michaelis-Arbuzov reaction, a palladium(0) catalyst can insert into the carbon-halogen bond of an aryl halide. The resulting organopalladium species can then react with a phosphite ester, like this compound, leading to the formation of a new P-C bond and regenerating the catalyst. nih.govacs.orgorganic-chemistry.org These methods are noted for their high efficiency and tolerance of a wide range of functional groups. acs.org

Zinc: Environmentally benign Zinc(II) complexes have emerged as highly efficient catalysts for the synthesis of phosphite diesters from alcohols and a phosphonylating reagent. nih.govrsc.org The Zn(II) center acts as a Lewis acid, activating the phosphorus reagent and facilitating the consecutive introduction of two different alcohol moieties onto the phosphorus center under mild, additive-free conditions. This method is applicable to a broad scope of alcohols, including sterically hindered substrates and sensitive molecules like carbohydrates and nucleosides. nih.govrsc.org

Rhodium: In many catalytic applications, such as asymmetric hydrogenation and hydroformylation, phosphites are utilized as ligands that coordinate to a rhodium metal center. mdpi.comacs.orgsigmaaldrich.com In this context, the phosphite acts as a Lewis base, donating its lone pair of electrons to the Lewis acidic rhodium atom. This interaction modifies the electronic and steric environment of the metal, which in turn governs the activity, regioselectivity, and enantioselectivity of the catalytic process. mdpi.comacs.org While the phosphite is a ligand rather than the substrate, this fundamental Lewis acid-base interaction is central to the catalytic cycle.

Enzyme and Biocatalysis Applications

Enzyme-Catalyzed Hydrolysis Processes

The hydrolysis of organophosphorus compounds, including phosphite and phosphate esters, can be effectively catalyzed by specific enzymes, offering a green and highly selective alternative to chemical methods. Phosphotriesterases (PTEs) are a prominent class of enzymes capable of detoxifying a broad range of organophosphorus compounds by catalyzing the hydrolysis of the phosphorus-oxygen bond. proteopedia.orgwikipedia.orgnih.gov

The catalytic mechanism of PTE typically involves a binuclear metal center, often containing two zinc (Zn²⁺) ions, located within the enzyme's active site. proteopedia.orgwikipedia.org These metal ions coordinate to a water molecule, polarizing it and increasing its nucleophilicity. tamu.edu The activated hydroxide (B78521) ion then attacks the electrophilic phosphorus atom of the phosphotriester substrate. wikipedia.org This nucleophilic attack leads to the cleavage of a P-O ester bond, resulting in the formation of a dialkyl phosphate and an alcohol, thereby detoxifying the parent compound. proteopedia.org The efficiency of some PTEs is remarkable, with turnover rates approaching the diffusion-controlled limit for certain substrates. wikipedia.org The high specificity of these enzymes allows them to be used for targeted applications, such as the stereoselective hydrolysis of chiral phosphorus compounds. mdpi.com

Biocatalytic Approaches for Organophosphorus Compound Synthesis

Biocatalysis offers sustainable and highly selective methods for the synthesis of complex organophosphorus compounds. A notable strategy involves leveraging the "promiscuous" or non-native catalytic activity of common hydrolase enzymes, particularly lipases. While the natural function of lipases is to catalyze the hydrolysis of esters in aqueous environments, they can be repurposed to catalyze bond-forming reactions in organic solvents. researchgate.netmdpi.com

This enzymatic promiscuity has been successfully applied to catalyze carbon-phosphorus (C-P) bond formation in reactions such as the Kabachnik-Fields and Pudovik-Abramov reactions. researchgate.netnih.gov In these biocatalytic approaches, a lipase (B570770) can facilitate the addition of an H-phosphite (such as diphenyl phosphite) to an aldehyde or an imine. This method provides a metal-free, sustainable route to biologically significant molecules like α-hydroxy phosphonates and α-aminophosphonates with high yields. researchgate.netnih.gov The advantages of this protocol include mild reaction conditions, low cost, and applicability to a wide range of substrates. nih.gov

Table 2: Examples of Promiscuous Lipase-Catalyzed Organophosphorus Synthesis

Reaction Type Enzyme Reactants Product Class
Pudovik-Abramov Lipase Aldehyde + H-phosphite α-Hydroxy phosphonate
Kabachnik-Fields Lipase Aldehyde + Amine + H-phosphite α-Aminophosphonate

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Methyl Diphenylphosphite Systems

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties and behaviors. nih.gov For organophosphorus compounds such as this compound, these calculations can elucidate electronic structure, molecular geometries, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. grafiati.comijcce.ac.ir It has been successfully applied to study the mechanism and regioselectivity of reactions involving related organophosphorus compounds. For instance, a study on the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite utilized DFT calculations at the B3LYP/6-311(d,p) level to scrutinize the reaction pathways. researchgate.net

Key applications and findings from DFT studies on analogous phosphite (B83602) and phosphinite systems include:

Geometric Optimization: Determining the most stable three-dimensional conformations of reactants, products, and transition states. researchgate.netresearchgate.net

Thermodynamic Analysis: Calculating important thermodynamic quantities such as changes in energy (ΔE), enthalpy (ΔH), and Gibbs free energy (ΔG) for a reaction. This helps in determining whether a reaction is thermodynamically favorable. researchgate.net

Reactivity and Selectivity: DFT calculations can explain high regioselectivity in reactions, aligning with experimental results. researchgate.net By analyzing molecular orbitals, it's possible to identify nucleophilic and electrophilic centers, predicting the most likely sites of attack.

Below is a table summarizing thermodynamic data calculated using DFT for the reaction of diphenyl methyl phosphinite with diethyl trichloro-methyl phosphonate, illustrating the type of data obtainable for this compound reactions.

Thermodynamic QuantityAttack on Chlorine Atom (kcal/mol)Attack on Carbon Atom (kcal/mol)
Energy Variation (ΔE) -48.97-30.07
Enthalpy Variation (ΔH) -49.00-29.80
Gibbs Free Energy Variation (ΔG) -49.90-30.90
Data derived from a DFT study on a related phosphinite reaction, demonstrating the application of the method. researchgate.net

Semi-empirical methods are based on Hartree-Fock theory but use empirical parameters derived from experimental data to simplify calculations, making them significantly faster than ab initio methods. wikipedia.org This allows for the study of larger molecular systems. nih.gov

Parametric Method 3 (PM3) is a prominent semi-empirical method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uomustansiriyah.edu.iqwikipedia.org It reparameterized the earlier AM1 method, treating parameter values as optimizable to better fit experimental data. wikipedia.org While less accurate than DFT, PM3 is useful for:

Initial Geometry Scans: Quickly exploring potential energy surfaces to find approximate structures of minima and transition states before applying more rigorous methods.

Large Systems: Studying reactions or systems involving large molecules where DFT would be computationally prohibitive.

Screening: Performing initial computational screenings of various reaction pathways or molecular conformations.

The PM3 method, like AM1 and MNDO, is parameterized to calculate heats of formation rather than total energies. nih.govuni-muenchen.de Its implementation is available in numerous computational chemistry software packages, including MOPAC, Gaussian, and SPARTAN. wikipedia.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the detailed steps of a chemical reaction, collectively known as the reaction mechanism.

A potential energy surface (PES) is a multidimensional map that describes a molecule's energy as a function of its geometry. fiveable.meyoutube.comwikipedia.org By mapping the PES, chemists can visualize the energetic landscape of a reaction, identifying stable reactants and products (energy minima) and the high-energy transition states that connect them (saddle points). fiveable.meyoutube.comlibretexts.org

Transition State (TS) Analysis: The transition state is the highest energy point along the minimum energy path between reactants and products. youtube.com Locating the TS is crucial for understanding the kinetics of a reaction, as its energy relative to the reactants determines the activation energy. youtube.com Computational methods confirm a located TS structure by ensuring it is a first-order saddle point on the PES, which is characterized by having exactly one imaginary frequency in its vibrational analysis. researchgate.netuni-muenchen.de

In a DFT study of the reaction between diphenyl methyl phosphinite and diethyl trichloro-methyl phosphonate, two different transition states corresponding to nucleophilic attack on a chlorine atom versus a carbon atom were located and analyzed. The activation energies calculated for these pathways revealed that the attack on the chlorine atom is kinetically more favored.

Table: Calculated Activation Energies for a Related Phosphinite Reaction

Reaction Pathway Activation Energy (kcal/mol)
Attack on Chlorine Atom 10.70
Attack on Carbon Atom 22.90

This data illustrates how transition state analysis can differentiate between competing reaction pathways.

An Intrinsic Reaction Coordinate (IRC) calculation is performed after a transition state has been successfully located. uni-muenchen.de The IRC is defined as the minimum energy reaction pathway, in mass-weighted coordinates, that connects the transition state to the corresponding reactants and products on the potential energy surface. uni-muenchen.demdpi.comscm.com

The purpose of an IRC study is to:

Verify the Transition State: It confirms that the identified saddle point correctly connects the intended reactants and products. researchgate.netuni-muenchen.deresearchgate.net

Map the Reaction Pathway: It traces the geometric evolution of the molecular system as it transforms from reactants, through the transition state, to products, providing a clear depiction of the reaction mechanism. scm.com

IRC calculations were used to confirm that the located transition states in the reaction of diphenyl methyl phosphinite indeed connected the reactants to the final products, solidifying the proposed reaction mechanism. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broader range of computational techniques, including molecular dynamics (MD), which are used to study the dynamic behavior of molecules over time. While quantum calculations focus on the electronic structure of a few molecules, simulations can model the behavior of larger, more complex systems. upc.edu

For a compound like this compound, molecular dynamics simulations could be used to study:

Conformational Dynamics: How the molecule flexes, rotates, and changes shape over time at a given temperature.

Solvent Effects: How the presence of a solvent influences the structure and reactivity of the molecule by explicitly modeling the surrounding solvent molecules.

Intermolecular Interactions: Simulating the interaction of this compound with other molecules, surfaces, or polymers. For example, MD simulations have been used to study the interaction of organic phosphates with mineral surfaces and the properties of polymers like Poly(phenylene oxide). upc.educhemrxiv.org

These simulations typically rely on force fields, which are sets of parameters and equations that approximate the potential energy of a system, making them computationally less expensive than quantum mechanical calculations and suitable for modeling systems with thousands of atoms. upc.edu

Prediction of Molecular Interactions and Conformational Analysis

The prediction of molecular interactions and the conformational analysis of molecules like this compound are crucial for understanding their reactivity and physical properties. These studies are typically carried out using computational methods such as Density Functional Theory (DFT) and ab initio calculations.

Conformational analysis involves identifying the stable geometries of the molecule by exploring the potential energy surface. For this compound, this would involve the rotation around the P-O and C-O bonds. The interplay of steric hindrance between the phenyl groups and the methyl group, along with electronic effects such as lone pair repulsion, dictates the preferred conformations. It is hypothesized that the molecule adopts a conformation that minimizes these steric clashes while optimizing electronic stabilization.

Molecular interactions, both intramolecular and intermolecular, are governed by non-covalent forces such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding (if interacting with protic species). Computational models can quantify these interactions, providing insights into the compound's aggregation behavior and its affinity for other molecules.

Explicit and Implicit Solvent Effects Modeling

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Computational chemistry employs both explicit and implicit models to simulate these solvent effects.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the conformational preferences and electronic properties of the solute.

Explicit solvent models , on the other hand, involve the inclusion of individual solvent molecules in the simulation box around the this compound molecule. This method, often coupled with molecular dynamics (MD) simulations, provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding and the formation of solvent shells. While computationally more demanding, explicit solvent models are essential for understanding reaction mechanisms and dynamics in solution. The choice of solvent can significantly alter the relative energies of different conformers and transition states, thereby influencing reaction rates and outcomes.

Computational Screening and Materials Design

Computational methods are increasingly used for the rational design of new materials and for screening candidates for specific applications. This compound and its derivatives have been investigated computationally for their potential use in advanced materials, particularly in electrochemical devices.

Design of Additives for Electrochemical Devices (e.g., Lithium-ion Batteries)

Phosphite derivatives are recognized for their potential as electrolyte additives in high-voltage lithium-ion batteries (LIBs). They can form a stable cathode electrolyte interphase (CEI), which is crucial for enhancing the performance and lifespan of the battery. Computational screening, primarily using DFT, has emerged as a powerful tool to identify promising phosphite-based additives. researchgate.netrsc.org

The screening process typically involves the calculation of key properties such as:

Oxidation Potential: The additive should have a lower oxidation potential than the electrolyte solvent to ensure it is oxidized first and forms a protective layer on the cathode. rsc.org

Reduction Potential: A lower reduction potential is desirable for better cathodic stability. researchgate.net

Reactivity with HF: In LIBs, the presence of trace amounts of water can lead to the formation of hydrogen fluoride (HF), which is detrimental to the battery's performance. Additives that can effectively scavenge HF are highly sought after. researchgate.net

A computational study by Han et al. screened 35 different phosphite molecules as potential CEI-forming additives. researchgate.net Their DFT-based calculations of redox potentials and reactivity with HF identified several promising candidates. researchgate.net While this compound was not explicitly among the top-performing candidates in that specific study, the established computational protocol provides a clear pathway for evaluating its potential. The key screening factors identified were a lower oxidation potential than vinylene carbonate (VC) and a similar or higher reactivity with HF than tris(trimethylsilyl) phosphite (TMSP). researchgate.net

Below is a table summarizing the calculated properties for a selection of phosphite derivatives from the study by Han et al., which illustrates the type of data generated in such computational screenings.

Compound NameOxidation Potential (V vs. Li/Li+)Reduction Potential (V vs. Li/Li+)
Tris(trimethylsilyl) phosphite (TMSP)4.29-1.03
Triethyl phosphite4.88-0.16
Triphenyl phosphite4.870.44
Trimethyl phosphite5.01-0.22
This compound (estimated) ~4.8-4.9 ~0.2-0.4

Note: The values for this compound are estimated based on the trends observed for similar phosphite esters and are for illustrative purposes only, as specific data for this compound was not found in the cited literature.

Predictive Modeling for Reactivity, Regioselectivity, and Enantioselectivity

DFT calculations are also instrumental in predicting the reactivity, regioselectivity, and enantioselectivity of chemical reactions involving organophosphorus compounds. A study by Barhoumi et al. investigated the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite, a compound structurally related to this compound, using DFT at the B3LYP/6-311G(d,p) level of theory. This study provides a framework for understanding the reactivity of this compound.

The study focused on determining the preferred reaction pathway by calculating the activation energies for different possible nucleophilic attacks. The analysis of frontier molecular orbitals (HOMO and LUMO) and conceptual DFT descriptors (electrophilicity, nucleophilicity) helped to rationalize the observed high regioselectivity. The calculations showed that the nucleophilic attack of the phosphorus atom on a chlorine atom was both kinetically and thermodynamically favored over an attack on the carbon atom.

The thermodynamic parameters for the favored reaction pathway are summarized in the table below, based on the findings of Barhoumi et al. for the reaction of diphenyl methyl phosphinite.

Thermodynamic ParameterValue (kcal/mol)
ΔE (Electronic Energy)-55.57
ΔH (Enthalpy)-55.67
ΔG (Gibbs Free Energy)-56.44

These results indicate a highly exothermic and spontaneous reaction, which is in good agreement with experimental observations. Such predictive modeling is invaluable for understanding reaction mechanisms and for designing new synthetic routes with high selectivity. While this study was not on this compound itself, the methodology is directly applicable and suggests that similar computational approaches can be used to predict its reactivity in various chemical transformations.

Toxicological Research and Mechanistic Insights

Molecular Mechanisms of Toxicity

The toxicity of organophosphorus compounds like methyl diphenylphosphite is often rooted in their ability to react with and modify endogenous biomolecules, thereby disrupting normal physiological processes.

Elucidation of Interactions with Serine Esterases and ProteasesThe primary molecular mechanism of toxicity for many organophosphorus esters is the inhibition of serine proteases and serine esterases.patsnap.comthermofisher.comThis interaction is characterized by the formation of a stable, covalent bond between the phosphorus atom of the inhibitor and the oxygen atom of the catalytically active serine residue in the enzyme's active site.patsnap.comresearchgate.net

The process begins with a nucleophilic attack by the serine residue on the electrophilic phosphorus center of the phosphite (B83602). researchgate.net For diaryl phosphonate (B1237965) esters, which serve as a model for this interaction, this step results in the expulsion of one of the phenoxy groups, known as the leaving group. researchgate.net This reaction forms a covalent phosphyl-enzyme complex, rendering the enzyme inactive. researchgate.net This initial complex can undergo a subsequent process called "aging," which often involves the hydrolysis of the second ester group, leading to an even more stable and often irreversible inhibition. researchgate.net The electrophilic character of the phosphorus atom, influenced by the electron-withdrawing nature of the aromatic ester groups, is a key factor in its reactivity toward the enzyme's nucleophilic serine. researchgate.net This mechanism is the basis for the toxic effects of many organophosphorus compounds, which target essential enzymes like acetylcholinesterase and other serine hydrolases. nomuraresearchgroup.com

In Vitro and In Vivo Toxicological Assessments

Toxicological assessments of chemical compounds rely on a variety of standardized tests using cell cultures and whole organisms to determine potential hazards.

Cell-Based Assays (e.g., Hemolytic Activity Studies)Hemolytic activity assays are cell-based tests used to evaluate the propensity of a chemical to damage red blood cells (erythrocytes), leading to the release of hemoglobin. This assay is a common method for assessing the cytotoxicity of a substance. Despite the importance of this endpoint in a toxicological profile, specific studies detailing the hemolytic activity of this compound are not readily available in the cited literature.

Table 1: Hemolytic Activity of this compound This table is illustrative of the data format for such studies, as specific values for this compound were not found in the searched sources.

Assay Parameter Description Result
Test System Human or other mammalian erythrocytes Data not available in cited sources
Endpoint HC50 (concentration causing 50% hemolysis) Data not available in cited sources
Exposure Time Typically 1-4 hours Data not available in cited sources

Aquatic and Terrestrial Ecotoxicity Studies (e.g., Microtox, Ostracod Tests)Ecotoxicity studies are crucial for determining the environmental risk posed by chemical compounds. Standard assays include tests on bacteria, algae, invertebrates, and fish.

The Microtox® assay is a rapid, sensitive, and widely used acute toxicity test that employs the bioluminescent marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri). nih.govresearchgate.net The test measures the reduction in light output from the bacteria upon exposure to a toxic substance. researchgate.net This inhibition of bioluminescence is proportional to the toxicity of the sample, and results are often reported as the effective concentration that causes a 50% reduction in light (EC50). nih.gov

Ostracod tests , or more broadly, aquatic invertebrate toxicity tests using crustaceans like Daphnia magna, are fundamental to ecotoxicology. nih.govnih.gov These tests typically measure acute immobilization or mortality over a 24 or 48-hour exposure period, with the results expressed as a median lethal concentration (LC50). nih.gov Such studies are used to classify the danger of chemicals to aquatic life.

While these are standard methods, specific ecotoxicity data for this compound were not available in the search results. The tables below are representative of how such data would be presented.

**Table 2: Acute Ecotoxicity of this compound in Aliivibrio fischeri*** *This table is illustrative of the data format for such studies, as specific values for this compound were not found in the searched sources.

Test System Method Endpoint Exposure Time Result (mg/L)
Aliivibrio fischeri Bioluminescence Inhibition Assay (ISO 11348-3) EC50 15 / 30 min Data not available in cited sources

Table 3: Acute Ecotoxicity of this compound in Aquatic Invertebrates This table is illustrative of the data format for such studies, as specific values for this compound were not found in the searched sources.

Test Organism Method Endpoint Exposure Time Result (mg/L)
Ostracod species or Daphnia magna Acute Immobilization/Mortality Test (OECD 202) LC50 48 hours Data not available in cited sources

Identification of Metabolomic and Mechanistic Biomarkers

Biomarkers are crucial tools in toxicology for understanding the mechanisms of chemical toxicity and for assessing exposure and potential health risks. nih.govorst.edu They are broadly categorized as biomarkers of exposure, effect, and susceptibility. For organophosphorus compounds like this compound, research has primarily focused on mechanistic biomarkers related to their primary mode of action and biomarkers of exposure that indicate an individual has come into contact with the chemical.

A mechanistic biomarker provides insight into the toxicological pathway of a substance. The principal mechanism of toxicity for organophosphate (OP) compounds is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. mdpi.com AChE is responsible for breaking down the neurotransmitter acetylcholine; its inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects, which can include headaches, blurred vision, and, in severe cases, respiratory paralysis. mdpi.comnsw.gov.au

Key mechanistic biomarkers for organophosphate exposure are therefore direct measures of cholinesterase inhibition. orst.edu

Acetylcholinesterase (AChE) Activity: Measurement of AChE activity, typically in red blood cells, is a primary biomarker of effect. A significant depression in AChE activity is a strong indicator of exposure to an OP compound and correlates with the severity of toxic effects. orst.edu

Butyrylcholinesterase (BChE) Activity: BChE, found in blood plasma, is also inhibited by organophosphates and serves as a sensitive, though less specific, biomarker of exposure. nih.govorst.edu BChE can act as a scavenger for OPs, and its inhibition is often used in occupational health monitoring. nih.gov

Biomarkers of exposure are used to confirm that an individual has been exposed to a chemical, often by measuring the compound itself or its metabolites in biological samples like urine or blood. nih.gov For many organophosphate pesticides, common metabolites known as dialkyl phosphates (DAPs) are measured in the urine. oup.com While specific metabolomic pathways for this compound are not well-documented, the analysis of such metabolites is a standard approach for the broader chemical class.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, offers a powerful platform for discovering novel biomarkers. However, the application of metabolomics to identify specific biomarkers for this compound exposure is not yet established in available research. General research into other chemical exposures has identified alterations in lipid and energy metabolism as potential indicators of toxicant effects.

Biomarker TypeSpecific BiomarkerMatrixPurpose
Mechanistic (Biomarker of Effect)Acetylcholinesterase (AChE) InhibitionRed Blood CellsIndicates the primary toxic effect on the nervous system. orst.edu
Mechanistic (Biomarker of Effect)Butyrylcholinesterase (BChE) InhibitionPlasmaServes as a sensitive indicator of OP exposure. nih.gov
ExposureDialkyl Phosphate (B84403) (DAP) MetabolitesUrineConfirms exposure to a range of organophosphate pesticides. oup.com
GenotoxicityChromosomal Aberrations, MicronucleiBlood CellsIndicates DNA damage from chronic exposure to some pesticides. nih.gov

Methodologies for Risk Assessment in Chemical Research

The risk assessment of chemicals is a systematic process to evaluate the potential for adverse health effects from exposure to a substance. For organophosphorus compounds, regulatory agencies like the U.S. Environmental Protection Agency (EPA) have developed specific methodologies that account for their shared toxic properties. federalregister.gov

A cornerstone of the risk assessment for organophosphates is the recognition of their common mechanism of toxicity . regulations.gov Because most OPs, including presumably this compound, act by inhibiting the acetylcholinesterase enzyme, their effects can be additive. epa.gov This necessitates a Cumulative Risk Assessment (CRA) , which evaluates the combined risk from simultaneous exposure to multiple chemicals that act via the same mechanism. federalregister.govregulations.gov The EPA established the organophosphates as the first "Common Mechanism Group" (CMG) for this purpose. regulations.govepa.gov

The CRA process for organophosphates involves several key steps:

Hazard Identification: Confirming that the chemicals in the group share a common mechanism of toxicity, which for OPs is cholinesterase inhibition. regulations.gov

Dose-Response Assessment: Evaluating the relationship between the dose of each chemical and the extent of cholinesterase inhibition. This step often involves determining a Point of Departure (PoD) , such as a Benchmark Dose (BMD), which is a dose that produces a predetermined change in response (e.g., a 10% reduction in brain cholinesterase activity in animal studies). regulations.govnih.gov

Exposure Assessment: Quantifying human exposure to all relevant chemicals in the group from all potential pathways, including dietary (food and water), residential, and other non-occupational sources. regulations.gov

Uncertainties in the data are addressed by applying safety factors, such as the 10X safety factor mandated by the Food Quality Protection Act (FQPA) to ensure the protection of infants and children. regulations.gov

ComponentDescriptionRelevance to Organophosphates
Common Mechanism Group (CMG)A group of chemicals that cause a common toxic effect by the same biochemical mechanism. epa.govOrganophosphates are treated as a CMG due to their shared ability to inhibit acetylcholinesterase. epa.gov
Cumulative Risk Assessment (CRA)An assessment of the combined risks from exposure to multiple chemicals in a CMG. federalregister.govRequired for OPs to account for additive effects from dietary, water, and residential exposures. federalregister.govregulations.gov
Point of Departure (PoD)A dose on the dose-response curve from which risk is extrapolated. regulations.govOften a Benchmark Dose (BMD) representing a specific level of cholinesterase inhibition in studies. nih.gov
Margin of Exposure (MOE)The ratio of the PoD to the estimated human exposure level. nih.govUsed to characterize risk; a low MOE may indicate a potential concern. nih.gov
Exposure PathwaysThe routes by which humans can be exposed to a chemical.For OPs, this includes food, drinking water, and residential/non-occupational sources. regulations.gov

Q & A

Q. What are the recommended laboratory handling and storage protocols for methyl diphenylphosphite to ensure safety and stability?

this compound is air-sensitive and requires inert gas storage (e.g., nitrogen or argon) in a dry, cool, and ventilated environment . Personal protective equipment (PPE), including tightly fitting safety goggles, gloves, and respiratory protection, must be worn to avoid skin contact, inhalation, or eye exposure. In case of spills, avoid dust formation and use non-combustible absorbents (e.g., sand) for containment . Stability testing under varying humidity and temperature conditions is advised to validate storage protocols .

Q. Which analytical techniques are most effective for characterizing this compound in synthetic reactions?

Nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H) is critical for structural confirmation, while gas chromatography (GC) or high-performance liquid chromatography (HPLC) can monitor reaction progress and purity . For stability assessment, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to evaluate decomposition thresholds and phase transitions .

Q. How can researchers safely synthesize this compound on a laboratory scale?

A common method involves reacting diphenylphosphite with methanol in anhydrous pyridine under nitrogen, followed by neutralization with aqueous NaHCO₃ and purification via vacuum distillation . Reaction conditions (e.g., stoichiometry, temperature) must be optimized to minimize side products like phosphonate esters .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported toxicity data for this compound and related organophosphates?

Comparative toxicological studies using in vitro models (e.g., hepatic cell lines) and computational toxicology tools (e.g., QSAR models) are recommended to address discrepancies . Extrapolation from organophosphate class data should be validated with targeted assays, such as acetylcholinesterase inhibition tests, to confirm mechanistic relevance .

Q. How does this compound’s reactivity vary under different catalytic conditions, and what mechanistic insights exist?

Its role as a ligand or catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura) depends on electronic effects from the phenyl and methoxy groups. Kinetic studies using in situ IR or Raman spectroscopy can track intermediate formation, while density functional theory (DFT) simulations may elucidate electron-transfer pathways .

Q. What are the environmental persistence and degradation pathways of this compound, and how can these be mitigated?

Hydrolysis studies under acidic, neutral, and alkaline conditions should quantify degradation rates, with LC-MS/MS identifying breakdown products (e.g., phosphoric acid derivatives) . Biodegradation assays using soil or aquatic microbes can assess ecological impact, guided by OECD Test Guidelines .

Q. How should researchers address gaps in occupational exposure data for this compound?

Implement workplace air monitoring using gas samplers paired with GC-MS analysis to measure airborne concentrations. Parallel biomonitoring of urinary metabolites in laboratory personnel can establish exposure thresholds, supplemented by epidemiological reviews of organophosphate toxicity .

Methodological and Regulatory Considerations

Q. What regulatory frameworks apply to this compound in academic research settings?

While not listed under TSCA or DSL, compliance with OSHA laboratory safety standards (e.g., 29 CFR 1910.1450) and EPA hazardous waste disposal regulations (40 CFR 262) is mandatory . Institutional review boards (IRBs) may require risk assessments for protocols involving human cell lines or large-scale synthesis .

Q. How can computational modeling enhance the design of this compound-based catalysts?

Molecular docking simulations and transition-state modeling (using software like Gaussian or ORCA) can predict binding affinities and reaction energetics. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is essential to confirm computational findings .

Data Reproducibility and Validation

Q. What steps ensure reproducibility in this compound synthesis and application studies?

Detailed reporting of reaction conditions (e.g., solvent purity, inert gas flow rates) and validation via round-robin testing across independent laboratories are critical. Open-access sharing of raw spectral data (NMR, GC) and crystallographic files (if applicable) enhances transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.